molecular formula C25H26N2O2 B297120 N-(9-ethyl-9H-carbazol-3-yl)-2-(2,3,5-trimethylphenoxy)acetamide

N-(9-ethyl-9H-carbazol-3-yl)-2-(2,3,5-trimethylphenoxy)acetamide

Cat. No.: B297120
M. Wt: 386.5 g/mol
InChI Key: PEVLSGVQVGKFAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9-ethyl-9H-carbazol-3-yl)-2-(2,3,5-trimethylphenoxy)acetamide, also known as ECA, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. ECA is a novel chemical compound that has been synthesized through a series of chemical reactions.

Mechanism of Action

The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-2-(2,3,5-trimethylphenoxy)acetamide is not fully understood. It is believed to exert its effects through the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes and proteins, which may contribute to its anti-inflammatory and anti-cancer properties. It has also been shown to activate certain transcription factors, which may play a role in its antioxidant effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have antioxidant effects by reducing the production of reactive oxygen species. In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

N-(9-ethyl-9H-carbazol-3-yl)-2-(2,3,5-trimethylphenoxy)acetamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the lab, allowing for the production of large quantities of the compound. This compound is also stable and can be stored for long periods of time. However, there are also limitations to using this compound in lab experiments. It may have off-target effects, and its mechanism of action is not fully understood. In addition, this compound may not be suitable for certain experiments due to its chemical properties.

Future Directions

There are several future directions for research on N-(9-ethyl-9H-carbazol-3-yl)-2-(2,3,5-trimethylphenoxy)acetamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential therapeutic applications in various diseases, such as cancer and diabetes. Additionally, this compound may be used as a tool to study the role of certain enzymes and proteins in cellular signaling pathways. Further research is needed to fully understand the potential of this compound in scientific research.
Conclusion:
This compound is a synthetic compound that has potential applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. The synthesis method of this compound has been optimized to achieve high yields and purity. This compound has advantages as a research tool, but also has limitations. Future research on this compound should focus on its mechanism of action, therapeutic applications, and as a tool for studying cellular signaling pathways.

Synthesis Methods

The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-2-(2,3,5-trimethylphenoxy)acetamide involves a multi-step process that includes the condensation of 2,3,5-trimethylphenol with ethyl chloroacetate, followed by the cyclization of the resulting product with carbazole. The final product is obtained through the amidation of the carbazole ring with 2-(2,3,5-trimethylphenoxy)acetic acid. The synthesis method of this compound has been optimized to achieve high yields and purity.

Scientific Research Applications

N-(9-ethyl-9H-carbazol-3-yl)-2-(2,3,5-trimethylphenoxy)acetamide has been found to have potential applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. This compound has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. It has also been used as a probe to study the mechanism of action of certain enzymes and proteins.

Properties

Molecular Formula

C25H26N2O2

Molecular Weight

386.5 g/mol

IUPAC Name

N-(9-ethylcarbazol-3-yl)-2-(2,3,5-trimethylphenoxy)acetamide

InChI

InChI=1S/C25H26N2O2/c1-5-27-22-9-7-6-8-20(22)21-14-19(10-11-23(21)27)26-25(28)15-29-24-13-16(2)12-17(3)18(24)4/h6-14H,5,15H2,1-4H3,(H,26,28)

InChI Key

PEVLSGVQVGKFAW-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC(=CC(=C3C)C)C)C4=CC=CC=C41

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC(=CC(=C3C)C)C)C4=CC=CC=C41

Origin of Product

United States

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